![molecular formula C17H21N3O5 B2482894 2-(2,4-二氧代-8-氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(4-甲氧基苄基)乙酰胺 CAS No. 1775334-44-5](/img/structure/B2482894.png)

2-(2,4-二氧代-8-氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(4-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

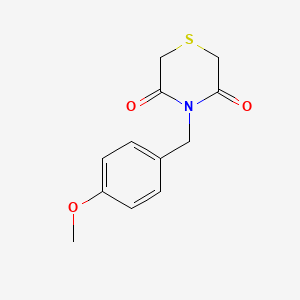

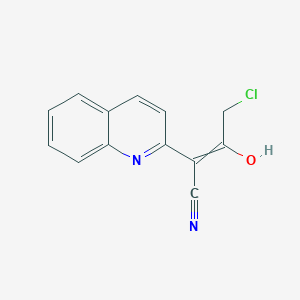

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide” is an organic compound . It has a molecular weight of 228.20 and its molecular formula is C9H12N2O5 .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds, which are part of the structure of the compound, can be achieved through a one-step synthesis . This involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure also includes two dioxo groups and an oxa group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C–C coupling and the formation of a spiro scaffold . These reactions are highly regioselective .科学研究应用

Protein Tyrosine Phosphatase 1B Inhibition

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide: has been investigated as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B can enhance insulin sensitivity and potentially benefit individuals with type 2 diabetes .

Selective TYK2/JAK1 Inhibition

Researchers have explored derivatives of this compound as selective inhibitors of TYK2 (tyrosine kinase 2) and JAK1 (Janus kinase 1). These kinases are involved in immune responses and inflammatory pathways. The discovery of superior derivatives suggests potential therapeutic applications in autoimmune diseases and inflammatory disorders .

Spirocyclic Scaffolds for Drug Design

The spirocyclic structure of this compound provides a unique scaffold for drug design. Medicinal chemists have used it as a starting point to explore new chemical entities with diverse pharmacological activities. By modifying the spirocyclic moiety, researchers aim to develop novel drugs for various indications .

Anticancer Potential

While specific studies on this compound’s anticancer properties are limited, its structural features make it an interesting candidate for further investigation. Researchers may explore its effects on cancer cell lines, tumor growth, and apoptosis pathways. The presence of the spirocyclic ring could contribute to selective interactions with cellular targets .

Neurological Disorders

Given the compound’s spirocyclic nature and potential interactions with neural receptors, it may have implications for neurological disorders. Further research could explore its effects on neurotransmitter systems, neuroprotection, or neuroinflammation .

Drug Delivery Systems

The presence of the methoxybenzyl group suggests potential applications in drug delivery. Researchers might investigate its use as a prodrug, where the benzyl moiety acts as a protective group that can be cleaved to release the active compound at the target site. Such strategies enhance drug specificity and reduce side effects .

作用机制

Target of Action

The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention.

Mode of Action

The compound shows excellent potency on TYK2/JAK1 kinases, exhibiting more than 23-fold selectivity for JAK2 . This suggests that the compound binds to these kinases and inhibits their activity, thereby modulating the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of TYK2/JAK1 kinases affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and immune response . The downstream effects of this inhibition are likely to be broad and could include reduced inflammation and modulation of immune responses.

Result of Action

The compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models . This suggests that the compound’s action results in a significant reduction in inflammation, which could be beneficial in the treatment of inflammatory diseases.

属性

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-24-13-4-2-12(3-5-13)10-18-14(21)11-20-15(22)17(19-16(20)23)6-8-25-9-7-17/h2-5H,6-11H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUCIOMDFCFDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)

![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)

![3-(4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2482822.png)

amino}propanoate](/img/structure/B2482823.png)

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)